

A Comparative Guide to the Reactivity of 2-Amino-3,5-difluorophenol

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the chemical reactivity of **2-Amino-3,5-difluorophenol** with its non-fluorinated analog, 2-aminophenol. As a versatile building block in medicinal chemistry, understanding the influence of fluorine substitution on the reactivity of the amino and hydroxyl functional groups is crucial for reaction design and optimization. The data and protocols presented herein provide a benchmark for professionals engaged in the synthesis of novel pharmaceutical agents.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly modulates the nucleophilicity of the amino and hydroxyl groups in **2-Amino-3,5-difluorophenol**. This inductive effect is expected to decrease the rate of reactions such as acylation and alkylation compared to the unsubstituted 2-aminophenol.

Comparative Reactivity Data

The following table summarizes the expected comparative reactivity in typical N-acylation and O-alkylation reactions. The yields are representative and illustrate the anticipated electronic effects of fluorine substitution. Unsubstituted 2-aminophenol is used as the baseline for comparison.

Reaction	Substrate	Reagents & Conditions	Expected Product	Expected Yield (%)
N-Acylation	2-Aminophenol	Acetic Anhydride (1.2 eq.), Room Temp, Solvent-Free, 15 min	N-(2-hydroxyphenyl)acetamide	>95%
2-Amino-3,5-difluorophenol	Acetic Anhydride (1.2 eq.), Room Temp, Solvent-Free, 15 min	N-(2-hydroxy-4,6-difluorophenyl)acetamide	80-90%	
O-Alkylation	2-Aminophenol (N-protected)	Benzyl Bromide (1.1 eq.), K_2CO_3 (2 eq.), Acetone, Reflux, 20h	2-(Benzylxy)aniline	~90%
2-Amino-3,5-difluorophenol (N-protected)	Benzyl Bromide (1.1 eq.), K_2CO_3 (2 eq.), Acetone, Reflux, 20h	2-(Benzylxy)-3,5-difluoroaniline	75-85%	

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

1. Protocol for Comparative N-Acylation

This protocol describes a catalyst-free N-acylation of an aminophenol using acetic anhydride.

• Materials:

- Aminophenol (2-aminophenol or **2-Amino-3,5-difluorophenol**)
- Acetic Anhydride
- Diethyl Ether

- 50 mL Round-bottom flask
- Magnetic stirrer
- Procedure:
 - To a 50 mL round-bottom flask, add the respective aminophenol (1.0 mmol).
 - Add acetic anhydride (1.2 mmol, 1.2 eq.) to the flask.
 - Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion (typically 10-20 minutes), add diethyl ether (5 mL) to the reaction mixture.
 - Allow the mixture to stand at room temperature for 1 hour to facilitate product crystallization.
 - Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
 - Characterize the product by NMR and MS and determine the yield.

2. Protocol for Comparative O-Alkylation (Williamson Ether Synthesis)

This protocol details the O-alkylation of an N-protected aminophenol, a necessary step to ensure selectivity for the hydroxyl group.

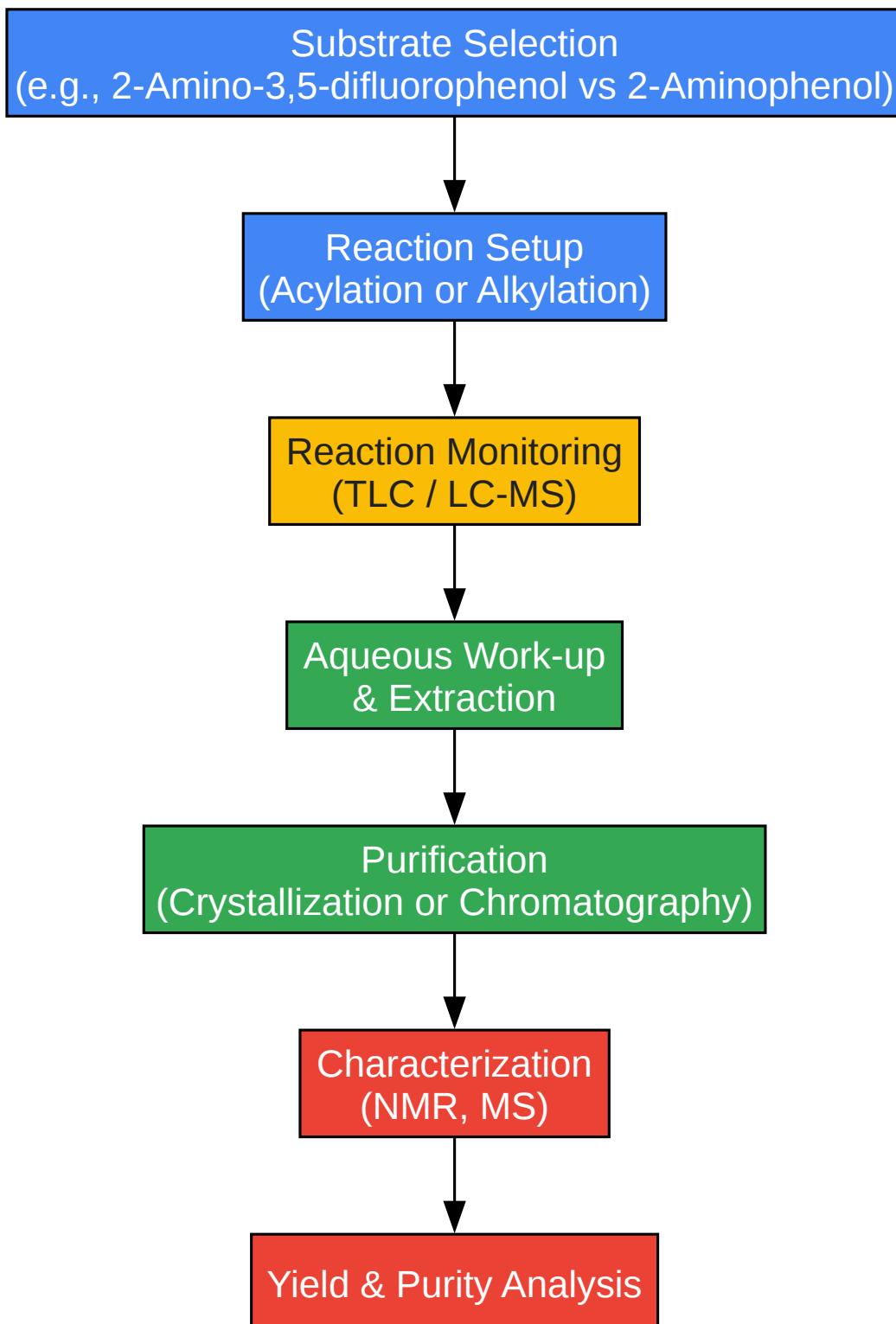
- Part A: Protection of the Amino Group
 - Dissolve the aminophenol (30 mmol) in 80 mL of methanol in a 250 mL round-bottom flask.
 - Add benzaldehyde (30 mmol, 1.0 eq.) and stir the solution for 1 hour at room temperature to form the Schiff base (imine).
 - Remove the methanol under reduced pressure.

- Recrystallize the residue from ethanol to afford the purified N-benzylideneaminophenol.
- Part B: O-Alkylation
 - To a stirred solution of the N-protected aminophenol (3 mmol) in acetone (30 mL), add potassium carbonate (K_2CO_3 , 6 mmol, 2.0 eq.).
 - Add the alkyl halide (e.g., benzyl bromide, 3.3 mmol, 1.1 eq.).
 - Reflux the mixture for 20 hours, monitoring by TLC.
 - After cooling, filter the mixture to remove K_2CO_3 .
 - Evaporate the solvent from the filtrate under reduced pressure.
- Part C: Deprotection
 - Dissolve the crude product from Part B in methanol (20 mL).
 - Add 2M Hydrochloric Acid (15 mL) and stir at room temperature for 2 hours to hydrolyze the imine.
 - Neutralize the solution with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate (3 x 20 mL).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated aminophenol and determine the yield.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the benchmarking of **2-Amino-3,5-difluorophenol**.

General Workflow for Reactivity Benchmarking

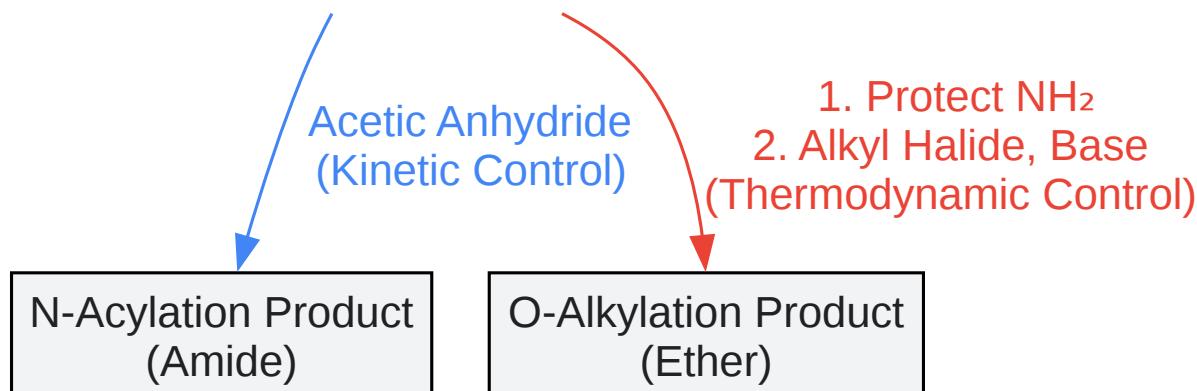


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Figure 1: General workflow for reactivity benchmarking experiments.

Site Selectivity in Aminophenol Reactions

2-Amino-3,5-difluorophenol



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Figure 2: Reaction pathways for selective N-acylation vs. O-alkylation.

Representative Kinase Signaling Pathway

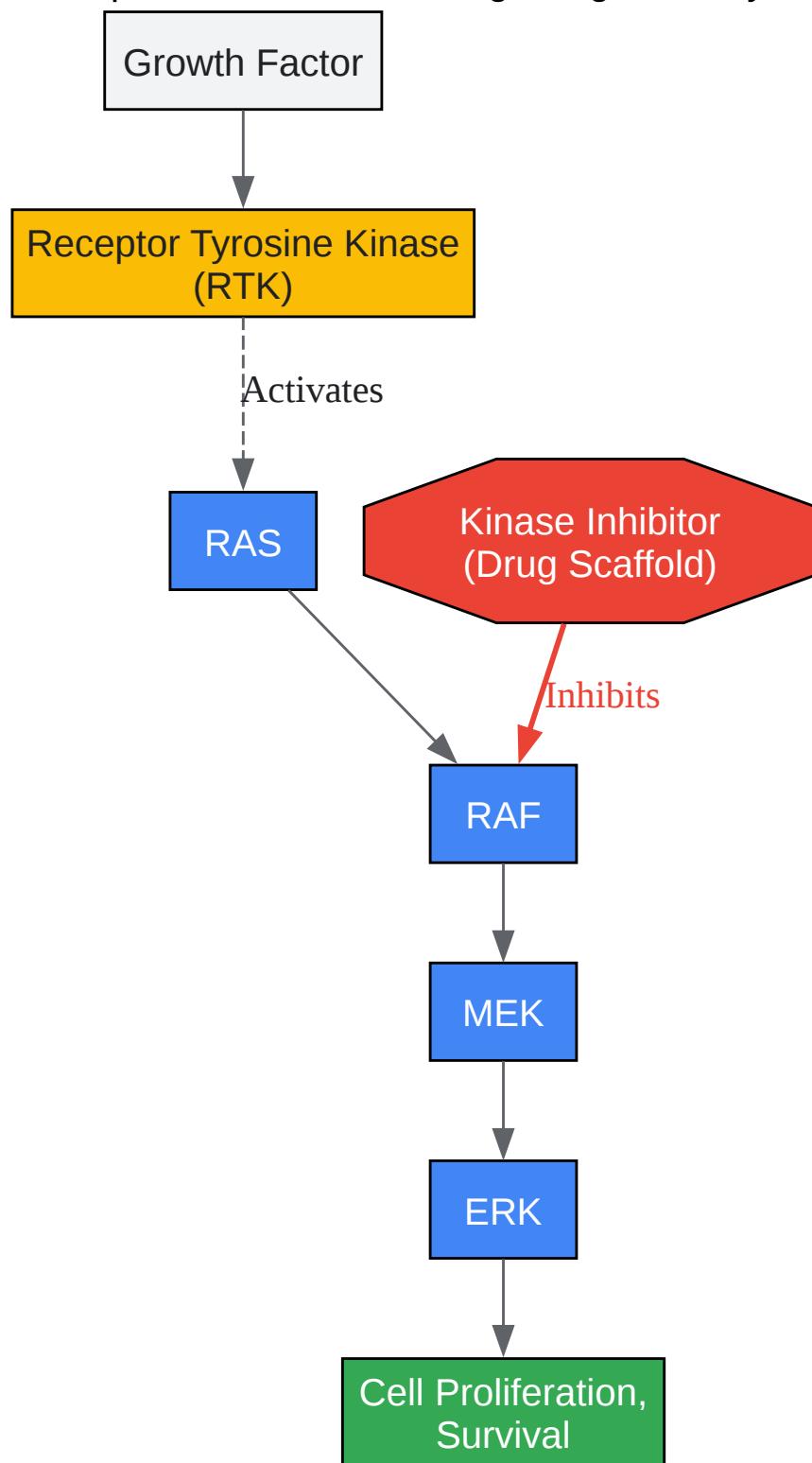
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Figure 3: Example of a signaling pathway targeted by kinase inhibitors.

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